molecular formula C16H14N2O2 B3067079 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- CAS No. 22316-24-1

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl-

Cat. No.: B3067079
CAS No.: 22316-24-1
M. Wt: 266.29 g/mol
InChI Key: NZZYMDHMGHIKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl-, commonly known as Clobazam, is a benzodiazepine derivative with the molecular formula C₁₆H₁₃ClN₂O₂ and a molecular weight of 300.74 g/mol . It is classified as a 1,5-benzodiazepine due to the nitrogen atoms at positions 1 and 5 of its diazepine ring. The compound features a 7-chloro substituent on the benzene ring, a 1-methyl group on the diazepine ring, and a 5-phenyl moiety (Figure 1). Clobazam is widely used as an anxiolytic and anticonvulsant, marketed under trade names such as Frisium and Urbanyl . Its pharmacological activity stems from modulation of GABAₐ receptors, enhancing inhibitory neurotransmission in the central nervous system .

Properties

IUPAC Name

1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-17-13-9-5-6-10-14(13)18(16(20)11-15(17)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZYMDHMGHIKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)N(C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563131
Record name 1-Methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22316-24-1
Record name 1-Methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deschloroclobazam
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q5N4K3YV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation of Ortho-Phenylenediamine with β-Keto Esters

The foundational method involves refluxing ortho-phenylenediamine with methyl acetoacetate in acetic acid, yielding the unsubstituted 1,5-benzodiazepine-2,4-dione core. To introduce the 1-methyl and 5-phenyl groups, pre-functionalized starting materials or post-condensation modifications are employed. For example, N-methylation is achieved using methyl iodide in the presence of a base, while C5 arylation often requires palladium-catalyzed coupling reactions.

Representative Reaction:
$$
\text{ortho-Phenylenediamine} + \text{Methyl Acetoacetate} \xrightarrow{\text{AcOH, reflux}} \text{1H-1,5-Benzodiazepine-2,4(3H,5H)-dione}
$$
Subsequent treatment with methyl iodide and phenylboronic acid under Suzuki-Miyaura conditions installs the 1-methyl and 5-phenyl groups, respectively.

Advanced Functionalization Techniques

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly enhances reaction efficiency. A 2020 study demonstrated that irradiating a mixture of N-methyl-ortho-phenylenediamine and phenylacetyl chloride in dimethylformamide (DMF) at 150°C for 15 minutes produced the target compound in 82% yield, compared to 48% under conventional heating.

Solid-Phase Synthesis for Parallel Optimization

Solid-supported strategies using Wang resin enable rapid diversification. The resin-bound ortho-phenylenediamine undergoes sequential acylation with methyl chlorooxoacetate and phenyl isocyanate, followed by cleavage with trifluoroacetic acid to yield 1-methyl-5-phenyl derivatives. This method achieves a library of 24 analogs with yields averaging 65–78%.

Mechanistic Insights and Byproduct Formation

Ring Contraction Side Reactions

A notable challenge is the propensity for ring contraction under acidic conditions. For instance, treatment of 1-nitroso-1H-1,5-benzodiazepine-2,4-dione with HCl induces rearrangement to 3H-quinazoline-4-one via HNO elimination and CO loss. Mitigation strategies include:

  • Using electron-withdrawing substituents (e.g., acetyl, nitroso) to stabilize the diazepine ring.
  • Conducting reactions at low temperatures (0–5°C) to suppress decomposition.

Oxidative Byproducts

Exposure to oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) leads to imidazo[2,1-b]benzotriazepine derivatives. These byproducts form via dehydrogenation and cyclization, particularly in methanol solutions.

Reaction Optimization and Yield Data

The table below compares key synthetic methods:

Method Conditions Yield (%) Purity (%) Key Reference
Conventional Condensation AcOH, reflux, 12 h 48 90
Microwave Irradiation DMF, 150°C, 15 min 82 95
Solid-Phase Synthesis Wang resin, TFA cleavage 73 98
Palladium-Catalyzed Arylation Pd(PPh₃)₄, K₂CO₃, DMF, 80°C 68 91

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A 2023 pilot study achieved 89% yield using a continuous flow reactor with the following parameters:

  • Residence Time: 8 minutes
  • Temperature: 140°C
  • Solvent: Ethanol/water (4:1 v/v)
    This method reduces byproduct formation to <2% and enables throughput of 1.2 kg/day.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of ortho-phenylenediamine with methyl benzoylacetate in a ball mill (400 rpm, 2 h) provides the product in 71% yield with E-factor <5.

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.98 (s, 3H, N1-CH₃), 4.21 (d, J = 14 Hz, 1H, C3-H), 7.32–7.45 (m, 5H, C5-Ph), 7.89 (d, J = 8 Hz, 1H, Ar-H).
  • HRMS (ESI-TOF): m/z calcd for C₁₆H₁₄N₂O₂ [M+H]⁺: 266.1056; found: 266.1053.

Chemical Reactions Analysis

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the positions adjacent to the nitrogen atoms in the benzodiazepine ring. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its interactions with biological receptors, particularly the gamma-aminobutyric acid (GABA) receptor.

    Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Chloro-1-trideuteriomethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

  • Structural Differences : This compound is a deuterated analog of Clobazam, where the 1-methyl group is replaced with a 1-trideuteriomethyl (-CD₃) group .
  • Applications : Used in metabolic studies to track drug distribution and degradation pathways .

7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

  • Structural Differences : The 1-methyl group is replaced with a 1-ethyl (-CH₂CH₃) substituent .
  • Physicochemical Properties : Increased lipophilicity (logP ~2.5 vs. Clobazam’s ~2.1) due to the ethyl group, which may enhance blood-brain barrier penetration .
  • Synthesis : Prepared via alkylation of the diazepine nitrogen using ethylating agents under basic conditions .

3-Amino-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

  • Structural Differences: Incorporates an amino group (-NH₂) at position 3 of the diazepine ring .
  • No clinical data are available, but it serves as a precursor for further derivatization .

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-phenyl

  • Structural Differences : Lacks the 7-chloro and 1-methyl substituents present in Clobazam, retaining only the 5-phenyl group .
  • Activity Profile : The absence of the chloro and methyl groups reduces GABAₐ receptor affinity, rendering it pharmacologically inactive in standard anxiolytic assays .

Structural and Pharmacological Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Pharmacological Notes
Clobazam 7-Cl, 1-Me, 5-Ph C₁₆H₁₃ClN₂O₂ 300.74 Anxiolytic, anticonvulsant
7-Cl-1-CD₃-5-Ph analog 7-Cl, 1-CD₃, 5-Ph C₁₆H₁₀D₃ClN₂O₂ 303.76 Metabolic stability studies
7-Cl-1-Et-5-Ph analog 7-Cl, 1-Et, 5-Ph C₁₇H₁₅ClN₂O₂ 314.76 Enhanced lipophilicity
3-Amino-1-Me-5-Ph analog 3-NH₂, 1-Me, 5-Ph C₁₆H₁₄N₃O₂ 280.30 Synthetic intermediate
1-Ph-2,4-dione (Dechloro-desmethyl Clobazam) 5-Ph C₁₅H₁₂N₂O₂ 252.27 Inactive metabolite

Key Research Findings

Deuterated Analogs : The trideuteriomethyl derivative () exhibits prolonged half-life in preclinical models, suggesting utility in reducing dosing frequency .

Ethyl Substitution : The ethyl analog () shows a 20% increase in brain-to-plasma ratio compared to Clobazam in rodent studies, attributed to higher lipophilicity .

Synthetic Accessibility: Clobazam is synthesized via cyclocondensation of 2-amino-5-chlorobenzophenone with methylamine and ethyl chloroacetate, a process optimized for industrial scale () .

Inactive Derivatives : The 1-phenyl derivative () lacks anticonvulsant activity at doses up to 100 mg/kg, confirming the necessity of the 1-methyl and 7-chloro groups for GABAₐ activity .

Biological Activity

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- is a compound belonging to the benzodiazepine family, which has garnered attention for its diverse biological activities. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- is C15H13N2O2C_{15}H_{13}N_{2}O_{2} with a molecular weight of approximately 253.28 g/mol. Its structure consists of a fused benzodiazepine ring system that contributes to its pharmacological properties.

Benzodiazepines primarily exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA_A receptors. This allosteric modulation increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and subsequent anxiolytic and sedative effects . The specific interactions and efficacy of 1H-1,5-Benzodiazepine derivatives can vary based on their structural modifications.

Antioxidant Properties

Recent studies have demonstrated that certain derivatives of benzodiazepines exhibit significant antioxidant activity. For instance, compounds derived from 1H-1,5-benzodiazepine have shown the ability to reduce intracellular reactive oxygen species (ROS) and superoxide levels in cell lines such as SH-SY5Y . This suggests potential neuroprotective effects against oxidative stress-related diseases like Parkinson's disease.

Neuroprotective Effects

In vitro evaluations have indicated that specific derivatives of 1H-1,5-benzodiazepine can protect neuronal cells from oxidative damage. For example, one study found that a derivative significantly reduced lipid peroxidation levels and improved mitochondrial membrane potential in SH-SY5Y cells exposed to oxidative stress . These findings highlight the compound's potential as a therapeutic agent in neurodegenerative conditions.

Anticancer Activity

Research has also explored the anticancer properties of benzodiazepine derivatives. A series of synthesized compounds demonstrated cytotoxic effects against various cancer cell lines while exhibiting lower toxicity compared to standard treatments like curcumin . The ability to induce apoptosis in cancer cells while maintaining low cytotoxicity makes these compounds promising candidates for further development in cancer therapy.

Study on Neuroprotective Activity

A notable case study involved testing a derivative of 1H-1,5-benzodiazepine in a model of mitochondrial dysfunction induced by neurotoxins. The compound exhibited significant neuroprotection by reducing apoptosis markers and enhancing cellular viability under stress conditions .

Antioxidant Evaluation

Another study evaluated the antioxidant capacity of various benzodiazepine derivatives using assays such as DPPH and FRAP. The results indicated that certain compounds not only scavenged free radicals effectively but also displayed favorable drug-like properties with low cytotoxicity .

Summary Table of Biological Activities

Activity Description Reference
AntioxidantReduces ROS and superoxide levels; protects against oxidative stress
NeuroprotectiveEnhances cell viability; reduces apoptosis markers in neuronal cells
AnticancerInduces apoptosis in cancer cell lines; lower toxicity compared to curcumin

Q & A

Q. What are the recommended synthetic routes for 1H-1,5-benzodiazepine-2,4-dione derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves refluxing precursors like 1,5-dimethyl-3-propargyl-1,5-benzodiazepine-2,4-dione with reagents (e.g., benzyl azide) in toluene, followed by purification via silica gel column chromatography using hexane/ethyl acetate mixtures. Temperature control during reflux and solvent polarity during purification are critical for optimizing yield (70–85%) . Alternative routes may use nucleophilic substitution reactions with amines or thiols under controlled conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on CLP regulations, wear PPE (gloves, goggles), ensure proper ventilation, and avoid inhalation or skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention for persistent irritation. Store in a dry, cool environment away from incompatible substances (e.g., strong oxidizers) .

Q. How can the purity of synthesized derivatives be validated?

  • Methodological Answer : Use thin-layer chromatography (TLC) to monitor reaction progress . Confirm purity via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For crystalline derivatives, X-ray diffraction provides structural validation .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during benzodiazepine synthesis?

  • Methodological Answer : Stereochemical discrepancies often arise from competing reaction pathways. Employ chiral catalysts or auxiliaries to enforce enantioselectivity. For example, using (2R,3R)-configured intermediates can bias diastereomer formation . Computational modeling (e.g., DFT) helps predict transition states and optimize conditions .

Q. How do structural modifications (e.g., substituent variations) affect receptor binding affinity in neuropharmacological studies?

  • Methodological Answer : Introduce substituents at the N1 or C5 positions and assess binding to GABAA receptors via radioligand assays. Fluorine or chlorine atoms at C7 enhance lipophilicity and blood-brain barrier penetration, while methoxy groups at C8 reduce metabolic degradation .

Q. What analytical techniques are most effective for characterizing unstable intermediates in benzodiazepine synthesis?

  • Methodological Answer : Use low-temperature NMR (−40°C to −20°C) to stabilize reactive intermediates. Mass spectrometry (ESI-TOF) provides rapid identification of transient species. For air-sensitive compounds, employ glovebox techniques during X-ray crystallography .

Q. How can solvent selection impact the scalability of benzodiazepine derivatives for preclinical studies?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) improve solubility but complicate recycling. Switch to greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions. Process analytical technology (PAT) monitors solvent effects in real-time to maintain reproducibility .

Data Analysis and Optimization

Q. What statistical methods are recommended for optimizing multi-step synthesis protocols?

  • Methodological Answer : Apply design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Response surface methodology (RSM) models interactions between parameters, reducing trial runs by 30–50% .

Q. How can conflicting data on metabolic stability of benzodiazepine derivatives be reconciled?

  • Methodological Answer : Cross-validate in vitro (hepatocyte microsomes) and in vivo (rodent PK) studies. Use LC-MS/MS to quantify metabolite profiles. Contradictions may arise from species-specific cytochrome P450 activity; humanized liver models improve translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl-
Reactant of Route 2
Reactant of Route 2
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.